molecular formula C22H19N7O3S B6553883 3-(4-ethoxyphenyl)-6-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040677-16-4

3-(4-ethoxyphenyl)-6-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Número de catálogo: B6553883
Número CAS: 1040677-16-4
Peso molecular: 461.5 g/mol
Clave InChI: HACBHDAJCVEUGL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-(4-ethoxyphenyl)-6-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one features a triazolo[4,5-d]pyrimidin-7-one core, substituted at position 3 with a 4-ethoxyphenyl group and at position 6 with a methyl-linked 1,2,4-oxadiazole ring bearing a 4-(methylsulfanyl)phenyl moiety. The ethoxy group enhances lipophilicity, while the methylsulfanyl-oxadiazole moiety may act as a bioisostere for improved binding interactions .

Propiedades

IUPAC Name

3-(4-ethoxyphenyl)-6-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O3S/c1-3-31-16-8-6-15(7-9-16)29-21-19(25-27-29)22(30)28(13-23-21)12-18-24-20(26-32-18)14-4-10-17(33-2)11-5-14/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACBHDAJCVEUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)SC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

The compound 3-(4-ethoxyphenyl)-6-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS Number: 1040677-16-4) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article examines its anticancer , antimicrobial , and antioxidant properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N7O3SC_{22}H_{19}N_{7}O_{3}S, with a molecular weight of approximately 461.5 g/mol. The compound features a complex structure that includes multiple pharmacophoric elements which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various assays. The following table summarizes the cytotoxicity data against different cancer cell lines:

Cell Line IC50 (µM) Reference Drug IC50 of Reference (µM)
MCF-71.0Doxorubicin0.5
HepG25.0Vinblastine10
A5494.0Cisplatin8

The compound exhibited significant cytotoxic effects with IC50 values ranging from 1 to 5 µM across various cell lines, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values are presented in the following table:

Microbial Strain MIC (µM)
Staphylococcus aureus3.58
Escherichia coli8.74
Candida albicans5.12

These results demonstrate that the compound possesses potent antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans .

Antioxidant Activity

The antioxidant potential was assessed using the DPPH assay. The compound showed a notable IC50 value of 22.3 µM compared to ascorbic acid (IC50 = 10 µM). This suggests that while it has antioxidant properties, it may not be as potent as traditional antioxidants like ascorbic acid .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups significantly influences the biological activity of the compound:

  • Electron-donating groups (e.g., -OCH₃) at the para position enhance anticancer and antioxidant activities.
  • Electron-withdrawing groups (e.g., -Cl, -Br) improve antimicrobial efficacy against various microbial strains.

These findings suggest that modifications to the molecular structure can optimize biological activities .

Case Studies

In a recent study involving a series of synthesized derivatives similar to the compound :

  • Derivative D-16 demonstrated significant anticancer activity against MCF-7 cells with an IC50 of 1 µM.
  • The study concluded that structural modifications could lead to enhanced biological properties, emphasizing the importance of SAR in drug development .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogs

Substituent Variations and Physicochemical Properties

The target compound’s analogs differ primarily in substituents on the triazolo-pyrimidinone core and oxadiazole ring. Key comparisons include:

Table 1: Substituent and Molecular Weight Comparison
Compound Name (Reference) Core Structure R3 Substituent R6 Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound Triazolo[4,5-d]pyrimidin-7-one 4-ethoxyphenyl {3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl C₂₃H₂₁N₇O₃S 499.5
Compound Triazolo[4,5-d]pyrimidin-7-one 3-fluorobenzyl {3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl}methyl C₂₂H₁₈FN₇O₄ 463.4
Compound Triazolo[4,5-d]pyrimidin-7-one 4-fluorobenzyl {3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl}methyl C₂₃H₁₉FN₇O₂ 452.4
Compound Thiazolo[4,5-d]pyrimidin-7-one 4-ethoxyphenyl {[(4-chlorophenyl)methyl]sulfanyl} C₂₁H₁₉ClN₄O₂S₂ 483.0
  • Key Observations: Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy (electron-donating) and methylsulfanyl (moderate electron-donating) groups in the target compound contrast with the electron-withdrawing fluorine in and compounds. Molecular Weight: The target compound’s higher molecular weight (499.5 g/mol) suggests increased steric bulk, which could impact membrane permeability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.